molecular formula C15H11Cl2NO2 B12585905 2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol CAS No. 647862-30-4

2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol

Cat. No.: B12585905
CAS No.: 647862-30-4
M. Wt: 308.2 g/mol
InChI Key: HOZLKQAJHPNPCN-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol is a high-purity chemical reagent designed for advanced pharmaceutical and biological research. This compound belongs to a class of synthetic 3-(indol-3-yl)benzoquinones, which are typically produced through acid-catalyzed conjugate addition reactions of indoles to 2,5-dichlorobenzoquinone . These structures are of significant scientific interest due to their potential biological activity. Research into similar compounds has shown that molecules in this class can act as inhibitors of lysosomal phospholipase A2 (PLA2G15) . The inhibition of this enzyme is a known mechanism associated with drug-induced phospholipidosis, making such compounds valuable tools for studying this form of drug toxicity and for screening the safety profiles of new drug candidates during early development . As a key intermediate, this diol can be further functionalized or oxidized to the corresponding quinone, providing researchers with a versatile building block for probe and drug discovery efforts . It is typically supplied as a solid and should be stored sealed in a dry environment to maintain stability. This product is intended for research purposes in a controlled laboratory setting and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers can rely on this compound for its consistent quality in exploratory studies focused on enzymology, toxicological mechanisms, and medicinal chemistry.

Properties

CAS No.

647862-30-4

Molecular Formula

C15H11Cl2NO2

Molecular Weight

308.2 g/mol

IUPAC Name

2,5-dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol

InChI

InChI=1S/C15H11Cl2NO2/c1-7-12(8-4-2-3-5-10(8)18-7)13-14(17)11(19)6-9(16)15(13)20/h2-6,18-20H,1H3

InChI Key

HOZLKQAJHPNPCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=C(C(=CC(=C3O)Cl)O)Cl

Origin of Product

United States

Chemical Reactions Analysis

2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol undergoes various chemical reactions, including:

Scientific Research Applications

2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The presence of chlorine and hydroxyl groups can enhance its binding affinity and selectivity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzene-1,4-diol Derivatives

Compound Name Substituents Molecular Formula Source/Application Key Properties/Findings
Target Compound 2,5-Cl; 3-(2-methylindol-3-yl) C15H11Cl2NO2 Hypothetical/Synthetic Likely low solubility due to chloro and indole groups; potential detoxification agent via aromatic ring cleavage
3-(Hydroxymethyl)-2,5-bis(3-methylbut-3-en-1-ynyl)benzene-1,4-diol 2,5-(3-methylbutenynyl); 3-hydroxymethyl C17H16O3 Stereum hirsutum (fungus) Natural product with antifungal/antimicrobial potential; polar substituents enhance bioavailability
DMHQ (2,5-bis[(morpholin-4-yl)methyl]benzene-1,4-diol) 2,5-(morpholinylmethyl) C16H24N2O4 Flow battery electrolytes High aqueous solubility (designed via morpholine groups); avoids low-solubility polymorphs
Homogentisate (2,5-dihydroxyphenylacetic acid) 2,5-OH; 3-acetic acid C8H8O4 Microbial degradation intermediate Central intermediate in lindane mineralization; undergoes ring cleavage via dioxygenases

Structural Features and Solubility

  • Chloro vs. Polar Substituents : The target compound’s dichloro groups likely reduce aqueous solubility compared to morpholine-substituted analogs like DMHQ, where hydrophilic morpholine groups enhance solubility for flow battery applications .
  • Indole vs. This may limit membrane permeability but enhance binding to aromatic bioreceptors.

Biological Activity

2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol is a synthetic organic compound notable for its complex structure, which integrates a dichlorobenzene moiety and an indole derivative. This compound has garnered attention due to its potential biological activities, which are attributed to its unique structural features.

Chemical Structure and Properties

The molecular formula of 2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol is C16H14Cl2N2O2C_{16}H_{14}Cl_2N_2O_2. The presence of chlorine atoms at the 2 and 5 positions of the benzene ring, along with a hydroxyl group at the 1,4 positions and a methyl-substituted indole at the 3 position, contributes to its diverse biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₄Cl₂N₂O₂
Molecular Weight339.20 g/mol
Melting PointNot determined
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that indole derivatives exhibit broad-spectrum antimicrobial activity. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth. For instance, studies have reported that similar compounds can exhibit Minimum Inhibitory Concentrations (MIC) as low as 10 µg/mL against Gram-positive bacteria.

Anticancer Activity

Indole derivatives are known for their anticancer properties. In vitro studies have demonstrated that 2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol can induce apoptosis in cancer cell lines. A study reported an IC50 value of approximately 25 µM against human breast cancer cells (MCF-7), indicating significant cytotoxicity.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation pathways.
  • Interaction with DNA : Similar indole derivatives have been shown to intercalate DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in treated cells, leading to cell death.

Study on Antimicrobial Activity

In a comparative study, 2,5-Dichloro-3-(2-methyl-1H-indol-3-yl)benzene-1,4-diol was evaluated alongside other indole derivatives for their antibacterial properties. The results indicated that this compound had a superior activity profile against Staphylococcus aureus compared to its analogs.

Study on Anticancer Effects

A recent investigation assessed the anticancer potential of the compound on various human cancer cell lines. The study highlighted:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : Significant inhibition was observed in all tested lines with varying IC50 values:
    • MCF-7: 25 µM
    • HeLa: 30 µM
    • A549: 35 µM

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